

Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Amino-2-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and quality control of this important chemical compound.

Introduction

5-Amino-2-nitrobenzoic acid ($C_7H_6N_2O_4$, CAS No: 13280-60-9) is a substituted aromatic carboxylic acid with both an amino and a nitro functional group.^[1] This unique substitution pattern makes it a versatile building block in organic synthesis. Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and the development of robust manufacturing processes. This guide presents a summary of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **5-Amino-2-nitrobenzoic acid**, providing a quantitative basis for its structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **5-Amino-2-nitrobenzoic acid** exhibits characteristic absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H stretch (Amine)
3300 - 2500	O-H stretch (Carboxylic Acid)
1720 - 1680	C=O stretch (Carboxylic Acid)
1620 - 1580	N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475	N-O asymmetric stretch (Nitro group)
1350 - 1300	N-O symmetric stretch (Nitro group)
1300 - 1200	C-N stretch (Aromatic Amine)
1250 - 1000	C-O stretch (Carboxylic Acid)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of **5-Amino-2-nitrobenzoic acid** are consistent with its substituted aromatic structure.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

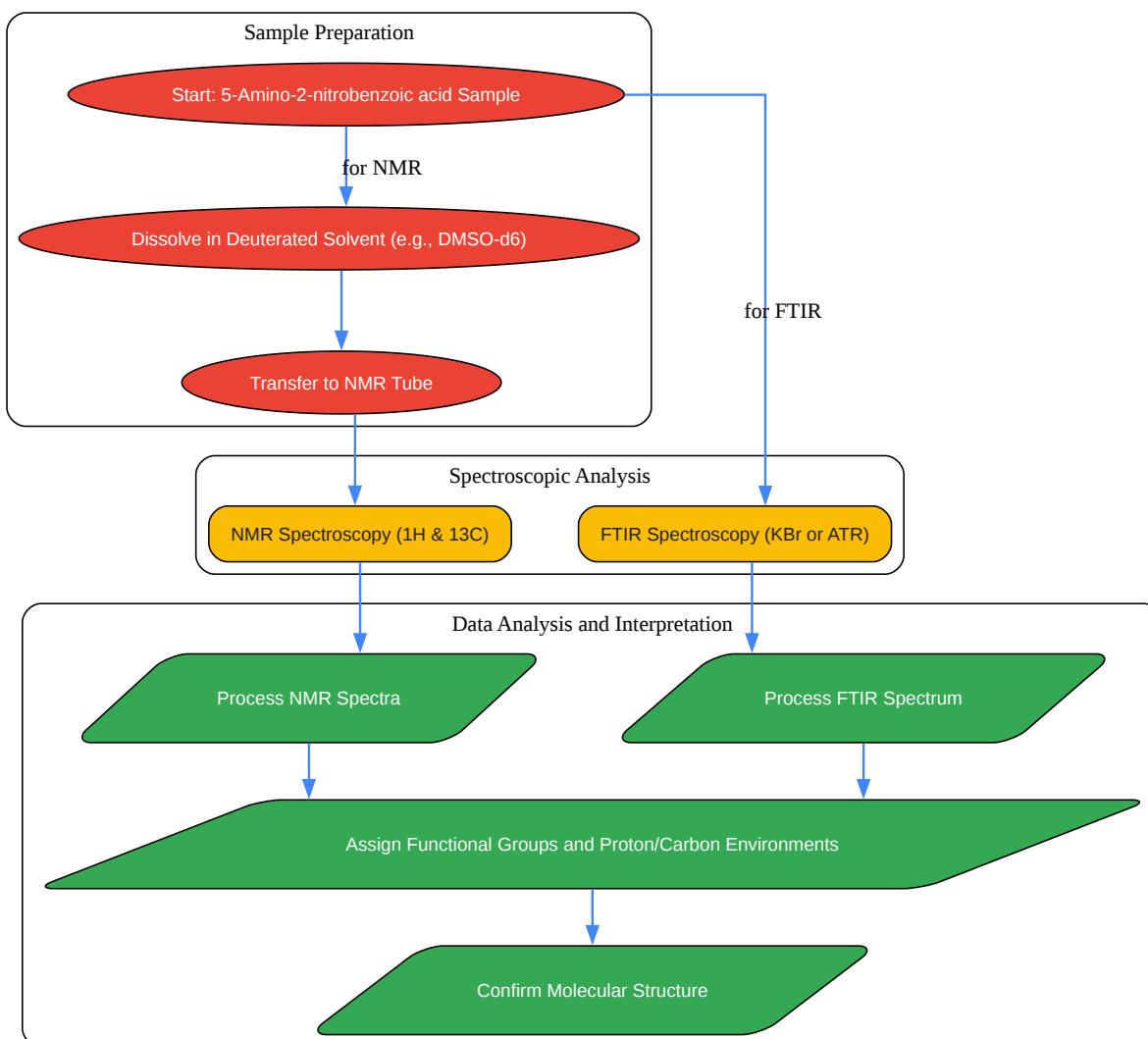
The FTIR spectrum of solid **5-Amino-2-nitrobenzoic acid** can be obtained using the Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet Method:

- Thoroughly grind 1-2 mg of the dry sample in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly.
- Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).


- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve approximately 5-10 mg of **5-Amino-2-nitrobenzoic acid** in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of 5-10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- For ¹H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral width of 0-200 ppm.

Visualized Workflows

The following diagrams illustrate key processes related to the analysis and application of **5-Amino-2-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **5-Amino-2-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of an azo dye from **5-Amino-2-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Amino-2-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153252#spectroscopic-data-of-5-amino-2-nitrobenzoic-acid-ftir-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com